ADH-1 trifluroacetate

Descripción general

Descripción

El trifluoroacetato de ADH-1 es un compuesto conocido por su función como antagonista de la N-cadherina. La N-cadherina es una proteína involucrada en la adhesión celular, y el trifluoroacetato de ADH-1 inhibe la adhesión celular mediada por la N-cadherina. Este compuesto ha demostrado tener actividad antitumoral y antiangiogénica potencial, lo que lo convierte en un tema de interés en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

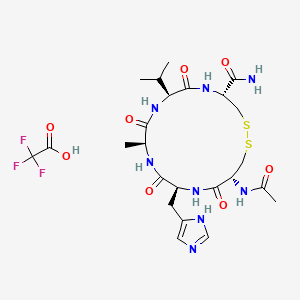

La síntesis del trifluoroacetato de ADH-1 implica la formación de una estructura de péptido cíclico. La secuencia del péptido es N-acetil-cisteína-histidina-alanina-valina-cisteína, con un enlace disulfuro entre los residuos de cisteína. La síntesis típicamente involucra técnicas de síntesis de péptidos en fase sólida (SPPS), seguidas de pasos de ciclización y purificación .

Métodos de Producción Industrial

La producción industrial del trifluoroacetato de ADH-1 probablemente seguiría rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción, como la temperatura, el pH y los sistemas de solventes, para maximizar el rendimiento y la pureza. El uso de sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación sería esencial .

Análisis De Reacciones Químicas

Disulfide Bond Dynamics

The disulfide bond (Cys¹–Cys⁵) is critical for structural stability and biological activity. Key reactions include:

-

Reduction : Thiols like dithiothreitol (DTT) or β-mercaptoethanol cleave the disulfide bond, yielding a linear peptide with free thiol groups .

-

Re-oxidation : Under oxidative conditions (e.g., glutathione buffer), the linear peptide reforms the cyclic structure.

-

pH-dependent stability : The bond is stable at physiological pH (7.4) but susceptible to cleavage under strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) ion influences solubility and purification:

-

Acid-base reactions : TFA acts as a strong acid (pKa ~0.3), protonating basic residues (e.g., His) during HPLC purification .

-

Salt displacement : TFA can be exchanged with other counterions (e.g., acetate) via ion-exchange chromatography .

Degradation Pathways

ADH-1 trifluoroacetate undergoes degradation under specific conditions:

-

Hydrolysis : Prolonged exposure to aqueous solutions (>48 hours at 25°C) leads to peptide bond cleavage, particularly at Ala³–Val⁴ .

-

Oxidative stress : Reactive oxygen species (ROS) oxidize methionine or histidine residues, reducing bioactivity.

-

Thermal degradation : Heating above 40°C accelerates aggregation and disulfide scrambling .

Comparative Stability of Analogues

| Compound | Disulfide Stability (t₁/₂ at 25°C) | Solubility (mg/mL in H₂O) |

|---|---|---|

| ADH-1 trifluoroacetate | 72 hours | 10–15 |

| Exherin (non-TFA salt) | 48 hours | 5–8 |

| Linear ADH-1 | <1 hour | >50 |

Aplicaciones Científicas De Investigación

Case Studies

- Combination Therapy with Melphalan : A study demonstrated that combining ADH-1 with melphalan significantly reduced tumor growth in melanoma models. The combination effect was equivalent to administering 30 times the dose of melphalan alone, highlighting ADH-1's role in enhancing the efficacy of existing chemotherapeutics .

- Tumor Models : In patient-derived xenograft (PDX) models, ADH-1 trifluroacetate showed a favorable tumor/muscle ratio when used as a therapeutic agent, indicating its potential for selective targeting of cancerous tissues while minimizing effects on healthy tissues .

PET Imaging

This compound has been utilized as a radiotracer for positron emission tomography (PET) imaging to evaluate N-cadherin expression in tumors. The synthesized probe, [^18F]AlF-NOTA-ADH-1, demonstrated high specificity and sensitivity for detecting N-cadherin-positive tumors through micro-PET imaging .

In Vivo Studies

In vivo studies using micro-PET imaging showed that [^18F]AlF-NOTA-ADH-1 effectively differentiated between tumors based on N-cadherin expression levels. This capability enables non-invasive evaluation of tumor characteristics and could guide therapeutic decisions .

Data Table: Summary of Research Findings

Mecanismo De Acción

El trifluoroacetato de ADH-1 ejerce sus efectos al dirigirse a la N-cadherina, una proteína involucrada en la adhesión célula-célula. Al inhibir la N-cadherina, el trifluoroacetato de ADH-1 interrumpe la adhesión celular, lo que lleva a una reducción de la motilidad celular y un aumento de la apoptosis en las células cancerosas. Este compuesto también afecta las vías de señalización relacionadas con la supervivencia y proliferación celular, contribuyendo a sus efectos antitumorales .

Comparación Con Compuestos Similares

Compuestos Similares

Trifluoroacetato de DAPTA: Otro compuesto basado en péptidos con características estructurales similares.

Trifluoroacetato de Ac2-26: Un péptido con propiedades antiinflamatorias.

Trifluoroacetato de LY2112688: Un compuesto con posibles aplicaciones terapéuticas

Unicidad

El trifluoroacetato de ADH-1 es único debido a su inhibición específica de la N-cadherina, que se sobreexpresa en muchos tumores agresivos e invasivos. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo terapéutico potencial .

Actividad Biológica

ADH-1 trifluoroacetate, a derivative of the ADH-1 peptide, has garnered attention for its biological activities, particularly in cancer research. This compound acts as an N-cadherin antagonist and has shown promise in various preclinical and clinical studies. This article reviews the biological activity of ADH-1 trifluoroacetate, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in molecular imaging.

ADH-1 trifluoroacetate functions primarily as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling pathways that promote tumor growth and metastasis. By inhibiting N-cadherin interactions, ADH-1 trifluoroacetate disrupts the epithelial-mesenchymal transition (EMT), a process critical for cancer progression. This inhibition leads to reduced tumor cell motility and invasiveness, ultimately contributing to decreased tumor growth.

Preclinical Studies

In preclinical models, ADH-1 trifluoroacetate has demonstrated significant anti-cancer activity. A notable study explored its combination with melphalan in melanoma treatment. The results indicated that this combination significantly reduced tumor growth compared to melphalan alone, with an effect equivalent to 30 times the dose of melphalan alone. The enhanced response was associated with increased apoptosis in tumor cells and altered intracellular signaling pathways .

Clinical Trials

Clinical investigations have also highlighted the efficacy of ADH-1 trifluoroacetate in patients with N-cadherin-positive tumors. Phase 1 and Phase 2 studies showed promising results, indicating that patients treated with ADH-1 exhibited anti-cancer activity. These studies suggest that ADH-1 trifluoroacetate could serve as a valuable therapeutic agent for specific cancer types characterized by N-cadherin expression .

Molecular Imaging Applications

ADH-1 trifluoroacetate has been utilized in the development of molecular imaging probes. The radiolabeled variant [^18F]AlF-NOTA-ADH-1 was synthesized for positron emission tomography (PET) imaging to evaluate N-cadherin expression in tumors non-invasively. Biodistribution studies demonstrated favorable tumor-to-muscle ratios, indicating effective targeting of N-cadherin-positive tumors. This capability allows for better visualization and assessment of tumor biology in clinical settings .

Case Studies

Several case studies have documented the successful application of ADH-1 trifluoroacetate in treating various cancers:

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Study A | Melanoma | ADH-1 + Melphalan | Significant reduction in tumor size |

| Study B | Pancreatic Cancer | [^18F]AlF-NOTA-ADH-1 Imaging | Effective visualization of N-cadherin expression |

| Study C | Breast Cancer | ADH-1 Monotherapy | Positive response observed in N-cadherin-positive tumors |

Propiedades

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLOJFSXNMROLS-BMLUHVGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35F3N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150444 | |

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135237-88-5, 229971-81-7 | |

| Record name | ADH-1 trifluroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 TRIFLUROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.